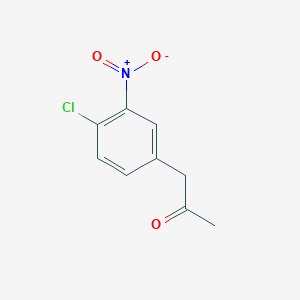

1-(4-Chloro-3-nitrophenyl)propan-2-one

Description

1-(4-Chloro-3-nitrophenyl)propan-2-one is a substituted aromatic ketone characterized by a propan-2-one backbone linked to a 4-chloro-3-nitrophenyl group. This compound is of interest in organic synthesis due to the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) substituents, which influence its reactivity in nucleophilic additions, reductions, and cyclization reactions.

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

1-(4-chloro-3-nitrophenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClNO3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5H,4H2,1H3 |

InChI Key |

VCHANESANVQDTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Diazotization and Hydrazonoyl Chloride Formation

A primary method involves the reaction of methyl 2-chloro-3-oxobutanoate with substituted benzenediazonium salts, specifically p-nitrobenzenediazonium chloride, under controlled conditions to yield hydrazonoyl chloride intermediates. This approach is well-documented in the synthesis of related hydrazono ketones, including 1-chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one, which is structurally analogous to the target compound but differs in substitution pattern.

- Methyl 2-chloro-3-oxobutanoate + p-nitrobenzenediazonium chloride → 1-chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one (hydrazonoyl chloride intermediate)

This intermediate can be further transformed into the desired 1-(4-chloro-3-nitrophenyl)propan-2-one via subsequent substitution or reduction steps.

Chlorination of Aryl-Substituted Propan-2-ones

Another synthetic route is direct chlorination of 1-(4-chloro-3-ethylphenyl)propan-2-one or similar aryl-substituted propan-2-ones using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This method introduces the chlorine atom at the alpha position of the ketone, enabling the formation of the chloroketone functionality.

- Reagent: Thionyl chloride or phosphorus pentachloride

- Temperature: Controlled (often reflux or ambient depending on reagent)

- Solvent: Often inert solvents like dichloromethane or chloroform

- Reaction time: Several hours with monitoring for completion

Experimental Data and Analytical Characterization

Crystallographic and Spectroscopic Data

- Single-crystal X-ray diffraction studies confirm the planar arrangement of non-hydrogen atoms in hydrazonoyl chloride intermediates related to the target compound, with an r.m.s. deviation of approximately 0.111 Å, indicating high molecular planarity.

- Significant intramolecular and intermolecular hydrogen bonding (N-H···O carbonyl) stabilizes the crystal lattice.

- IR spectra typically show characteristic carbonyl stretching bands near 1690-1700 cm⁻¹ and nitro group vibrations around 1500-1550 cm⁻¹.

- NMR data (¹H and ¹³C) reveal chemical shifts consistent with aromatic protons and the alpha-chloroketone moiety.

Reaction Yields and Purity

Comparative Analysis of Preparation Methods

| Aspect | Diazotization Route | Direct Chlorination Route | Friedländer-type Cyclization (Indirect) |

|---|---|---|---|

| Starting Materials | Methyl 2-chloro-3-oxobutanoate, diazonium salt | Aryl-substituted propan-2-one | Aryl ketones and diketones |

| Reaction Conditions | Mild, aqueous or mixed solvents, low temperature | Anhydrous, chlorinating agents, controlled temp | Solvent-free, acidic catalyst, elevated temp |

| Product Purity | High, crystalline intermediates | Moderate to high, requires purification | Product is a heterocycle derivative, not direct |

| Scalability | Moderate, suitable for lab-scale synthesis | Potentially scalable with continuous flow | Useful for derivative synthesis |

| Application | Intermediate for heterocycle synthesis | Direct precursor for chloroketones | Synthesis of quinoline derivatives |

Research Outcomes and Recommendations

- The diazotization method offers a reliable pathway to hydrazonoyl chloride intermediates, which can be converted to this compound with high regioselectivity and purity.

- Direct chlorination is a practical approach when starting from aryl propan-2-ones but requires precise reaction control to avoid side reactions and degradation.

- Spectroscopic and crystallographic data support the structural integrity and purity of the synthesized compounds, essential for further synthetic applications.

- For industrial or large-scale synthesis, chlorination with continuous flow technology may enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed:

Reduction: 1-(4-Chloro-3-aminophenyl)propan-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(4-Chloro-3-nitrophenyl)propanoic acid.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ketone group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one (C₁₅H₁₁NO₃)

- Structure: Features a propenone (α,β-unsaturated ketone) backbone with 4-nitrophenyl and phenyl substituents.

- Key Differences : The α,β-unsaturation introduces conjugation, enhancing electrophilicity at the β-carbon, unlike the saturated propan-2-one in the target compound.

- Applications : Widely studied as a chalcone derivative for photophysical properties and as a precursor in heterocyclic synthesis .

(2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

- Structure : A chalcone derivative with 4-chloro and 4-nitro substituents on opposing phenyl rings.

- Comparison : The nitro group at the para position (vs. meta in the target compound) alters electronic distribution, affecting redox behavior and crystallographic packing. Single-crystal X-ray studies confirm planar geometry with intermolecular C–H···O interactions .

- Reactivity: Demonstrates higher electrophilicity in Michael additions compared to non-α,β-unsaturated analogs .

1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (C₁₆H₁₃NO₃)

- Structure : Contains a methyl group (electron-donating) and a meta-nitro group (electron-withdrawing).

- Impact of Substituents: The methyl group increases solubility in nonpolar solvents, while the meta-nitro placement reduces steric hindrance compared to ortho-substituted analogs.

- Synthetic Utility : Used in the preparation of fluorescent dyes and coordination polymers .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-3-nitrophenyl)propan-2-one, and how do reaction conditions influence yield?

The synthesis can be approached via Friedel-Crafts acylation, where a nitro- and chloro-substituted benzene derivative reacts with a propan-2-one precursor. Key variables include:

- Catalyst selection : Lewis acids like AlCl₃ () or FeCl₃ enhance electrophilic substitution.

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve intermediate stability.

- Temperature control : Reactions are typically conducted at 0–5°C to minimize side-product formation (e.g., over-nitration) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR identifies the aromatic proton environment (e.g., meta-substituted nitro and chloro groups) and ketone carbonyl (~200-210 ppm in ¹³C).

- IR : Strong C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) confirm functional groups.

- Mass spectrometry : High-resolution MS validates the molecular ion (C₉H₇ClNO₃⁺) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies suggest:

- Light sensitivity : Store in amber vials to prevent nitro group degradation.

- Temperature : –20°C in anhydrous conditions prevents ketone hydration or decomposition.

- pH : Neutral environments (pH 6–8) are optimal; acidic/basic conditions may hydrolyze the ketone .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for nitro-aromatic ketones like this compound?

Discrepancies in X-ray diffraction (e.g., bond length anomalies) require:

- Multi-solvent recrystallization : Test solvents (ethanol, acetone) to isolate pure polymorphs.

- Software validation : Use SHELXL for refinement ( ) and OLEX2 for structure visualization ( ) to cross-validate torsion angles and packing motifs .

- DFT calculations : Compare experimental vs. computed geometries (e.g., Gaussian 16) to identify electronic effects influencing nitro group planarity .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., nitro-adjacent carbon).

- Solvent effects : Use COSMO-RS models to simulate nucleophilic attack in polar vs. nonpolar solvents.

- Transition state analysis : IRC (Intrinsic Reaction Coordinate) maps predict regioselectivity in reactions with amines or thiols .

Q. What experimental designs mitigate byproduct formation during derivatization of this compound?

- Stepwise functionalization : Protect the ketone (e.g., ketal formation) before modifying the nitro group.

- Catalytic selectivity : Use Pd/C or Cu(I) catalysts for controlled reduction of nitro to amine without altering the chloro substituent .

- In-situ monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction kinetics dynamically .

Key Considerations for Researchers

- Contradiction management : Cross-validate spectral and crystallographic data with computational models to address anomalies.

- Biological relevance : Explore the compound’s potential as a kinase inhibitor or antimicrobial agent via in vitro target assays .

- Environmental factors : Assess photodegradation pathways using LC-MS to inform handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.